3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
3-ethynyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H4N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h1,3-5H |
InChI Key |
STGLBCSTUFAZJD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C2N1C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Electrochemical-Photochemical Synthesis
This method utilizes a sequential two-step process combining electrochemical and photochemical techniques:
-
- A 5-substituted tetrazole reacts electrochemically with 2,6-dimethoxypyrazine.
- This step yields both 1,5- and 2,5-disubstituted tetrazoles.
-
- The disubstituted tetrazoles are exposed to ultraviolet light.
- Ultraviolet irradiation releases nitrogen gas and generates a transient nitrilimine intermediate.
- Cyclization of the nitrilimine intermediate forms the 1,2,4-triazolo[4,3-a]pyrazine backbone.
This method allows for the exploration of various tetrazoles and pyrazines, making it versatile for producing derivatives. Analytical techniques confirm the structure and purity of the synthesized compounds.
Cyclization of Trifluoroacetohydrazide
A widely used route involves multiple cyclization reactions starting from ethyl trifluoroacetate:
Formation of Trifluoroacetohydrazide :
- Ethyl trifluoroacetate reacts with hydrazine hydrate in acetonitrile at room temperature.
-
- Sodium hydroxide and chloroacetyl chloride are added dropwise to form an intermediate at low temperatures (10 °C).
-
- Phosphorus oxide trichloride facilitates dehydration and cyclization to yield oxadiazole intermediates.
- Further cyclization under acidic conditions produces the triazolo[4,3-a]pyrazine scaffold.
This method requires precise temperature control and reaction conditions to achieve high yields and purity.
Thermal Cyclization via Tetrazole Precursors
Another approach employs thermal cyclization:
-
- A precursor such as 5-(2-pyrazinyl)tetrazole is synthesized from 2-cyanopyrazine using hydrazoic acid.
-
- The tetrazole undergoes thermolysis at high temperatures (400 °C) under vacuum (10^-5 Torr).
- This process generates diazo intermediates that cyclize into the triazolo[4,3-a]pyrazine framework.
While effective, this method suffers from harsh reaction conditions and lower yields compared to other techniques.
Data Table: Comparison of Synthesis Methods
| Method | Key Steps | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrochemical-Photochemical | Electrochemical coupling; UV-induced cyclization | Ambient temperature; UV light | Versatile; explores various derivatives | Requires specialized equipment |
| Cyclization via Trifluoroacetohydrazide | Sequential cyclizations with chloroacetyl chloride | Low temperature (10 °C); acidic conditions | High yield; good purity | Temperature-sensitive |
| Thermal Cyclization | Thermolysis of tetrazole precursors | High temperature (400 °C); vacuum | Simple precursor preparation | Harsh conditions; lower yield |
Notes on Reaction Mechanisms
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .
Scientific Research Applications
Anti-Cancer Properties
A significant area of research has been the evaluation of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives for their anti-cancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:
- c-Met Kinase Inhibition : Compounds derived from 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine have been identified as potent inhibitors of the c-Met kinase pathway. For instance, a derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines, indicating strong anti-tumor activity .
- PARP1 Inhibition : Another study focused on synthesizing derivatives that act as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. Certain derivatives displayed enhanced inhibitory activities in the nanomolar range .
Antibacterial Activity
The antibacterial potential of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine has also been investigated. Recent findings indicate that various derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Activity Against Specific Strains : One notable compound demonstrated minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin . This suggests a promising avenue for developing new antimicrobial agents.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives is critical for optimizing their biological activities. Key findings include:
- Substituent Effects : The presence of electron-donating groups on aromatic rings enhances antibacterial activity. Compounds with long alkyl chains showed improved cell permeability compared to those with aromatic substituents .
- Functionalization : Modifications at specific sites on the triazolo-pyrazine scaffold can significantly influence both anticancer and antibacterial efficacy .
Case Studies
Several case studies highlight the effectiveness of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives in clinical and laboratory settings:
- In Vitro Evaluations : Numerous studies have conducted in vitro assays to assess the antiproliferative effects on various cancer cell lines and have reported significant results correlating with structural modifications.
- Animal Models : Some compounds have been tested in animal models to evaluate their pharmacokinetics and therapeutic potential in vivo.
Mechanism of Action
The mechanism of action of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells . Additionally, it has been identified as a PARP1 inhibitor, which can selectively kill homologous recombination-deficient cancer cells through a mechanism of synthetic lethality .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Molecular weight and solubility : The ethynyl group (MW = 25 g/mol) reduces molecular weight compared to bulkier substituents like 3,5-di-tert-butylphenyl (MW = 348 g/mol in 47d ) . This may improve solubility and bioavailability.
- Stability : Fused triazolo systems (e.g., compound 63 ) exhibit high thermal stability (decomposition >200°C), suggesting the ethynyl derivative may retain similar robustness .
- Electronic effects : The ethynyl group’s electron-withdrawing nature could increase the core’s electrophilicity, facilitating further functionalization .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
